Ethyl 1-phenylpiperidine-4-carboxylate

描述

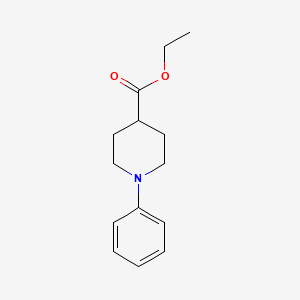

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 1-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-10-15(11-9-12)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOCPXFFJBMLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274483 | |

| Record name | Ethyl 1-phenylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247022-37-3 | |

| Record name | 4-Piperidinecarboxylic acid, 1-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247022-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-phenylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 1 Phenylpiperidine 4 Carboxylate and Analogous Piperidine Carboxylates

Established Synthetic Routes to Ethyl 1-phenylpiperidine-4-carboxylate

The synthesis of this compound and related compounds has traditionally relied on well-established, multi-step reaction sequences. These methods often involve the construction of the piperidine (B6355638) ring followed by functional group manipulations.

Conventional Multistep Reaction Pathways

A common strategy for the synthesis of 4-substituted piperidines involves the use of a pre-formed piperidone. For instance, the synthesis of analogous compounds such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate has been initiated from 1-benzylpiperidin-4-one. researchgate.net A plausible, though not explicitly detailed in extensive literature for the title compound, pathway could involve the reaction of an N-substituted-4-piperidone with an organometallic reagent.

A general theoretical pathway could involve:

N-Arylation of 4-piperidone: This would form 1-phenyl-4-piperidone.

Reaction with a Cyanide Source: A Strecker-type reaction could introduce a cyano group at the 4-position.

Hydrolysis and Esterification: The nitrile would then be hydrolyzed to a carboxylic acid and subsequently esterified to yield the final ethyl ester.

Alternatively, a Grignard reaction could be envisioned. The formation of a phenyl Grignard reagent, such as phenylmagnesium bromide from bromobenzene (B47551) and magnesium metal, is a standard organometallic procedure. youtube.com This reagent could then theoretically react with a suitable piperidine-based electrophile.

Another established route involves the N-arylation of ethyl piperidine-4-carboxylate (ethyl isonipecotate). Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. beilstein-journals.org The reaction of ethyl isonipecotate with an aryl halide, such as bromobenzene, in the presence of a palladium catalyst and a suitable base, would directly yield this compound. While specific examples for the title compound are not abundant, the arylation of related piperidine esters is well-documented. For example, the palladium-catalyzed α-arylation of N-Boc-4-methoxycarbonylpiperidine with various halopyridines has been successfully employed to synthesize 4-carboxy-4-pyridylpiperidines. escholarship.orgresearchgate.net

Derivatization Strategies from Precursor Piperidine Carboxylic Acids

A highly practical and common approach is the derivatization of a pre-existing piperidine carboxylic acid. This method circumvents the often-complex construction of the substituted piperidine ring. A typical sequence involves the esterification of the corresponding carboxylic acid. For example, isonipecotic acid can be converted to ethyl 4-piperidinecarboxylate in high yield by reacting it with thionyl chloride in absolute ethanol.

The subsequent step would be the N-arylation of the resulting ethyl piperidine-4-carboxylate. This can be achieved through various methods, including the aforementioned palladium-catalyzed coupling reactions. The synthesis of the related compound, ethyl 1-benzylpiperidine-4-carboxylate, has been reported via the reaction of ethyl isonipecotate with p-bromotoluene in the presence of triethylamine. This illustrates a conventional method for N-alkylation, and similar principles apply to N-arylation.

Advanced Synthetic Approaches for Piperidine Carboxylates

Modern organic synthesis has seen the advent of more efficient and sophisticated methods for constructing complex molecules like piperidine carboxylates. These advanced strategies often offer higher yields, greater stereocontrol, and increased molecular complexity in fewer steps.

Catalytic Strategies in Piperidine Ring Formation

Catalysis plays a pivotal role in contemporary organic synthesis, enabling reactions that were previously difficult or impossible. Various catalytic systems have been developed for the synthesis of piperidine rings.

Transition Metal Catalysis: Transition metals such as palladium, rhodium, iridium, and copper are extensively used in the synthesis of piperidines. rsc.org Palladium-catalyzed reactions, in particular, are instrumental in forming the piperidine ring itself or in functionalizing a pre-existing one. beilstein-journals.org For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines provide access to enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to piperidines. youtube.comgoogleapis.com Gold and copper co-catalyzed tandem hydroamination-semipinacol processes have also been employed for piperidine synthesis. nih.gov

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org Chiral amines and their derivatives can catalyze the formation of piperidine rings with high enantioselectivity. researchgate.net For example, O-TMS protected diphenylprolinol has been used to catalyze a domino Michael addition/aminalization process to synthesize polysubstituted piperidines. researchgate.netresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has gained significant attention for its ability to mediate a wide range of chemical transformations under mild conditions. medihealthpedia.comnist.gov This strategy has been applied to the synthesis and functionalization of piperidines. For instance, an iridium(III) photoredox catalyst has been used for the α-amino C–H arylation of highly substituted piperidines. whiterose.ac.uknih.govlgcstandards.com This method allows for the direct introduction of an aryl group onto the piperidine ring.

Multicomponent and Cascade Reactions for Structural Complexity

Multicomponent reactions (MCRs) and cascade reactions are highly efficient strategies for building molecular complexity from simple starting materials in a single operation.

Ugi Reactions: The Ugi four-component reaction (U4CR) is a powerful MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. chemspider.comresearchgate.netresearchgate.net This reaction has been successfully applied to the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, which are precursors to important pharmaceuticals.

Radical-Mediated Cyclization: Radical cyclizations offer a versatile method for the formation of cyclic systems, including piperidines. These reactions can be initiated by various means, including photoredox catalysis. medihealthpedia.com For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been used to synthesize 2,4-disubstituted piperidines. escholarship.org

Mannich Condensation: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. This reaction is a classic method for the synthesis of β-amino carbonyl compounds, which can be precursors to piperidones and subsequently piperidines. The Mannich reaction has been utilized in the synthesis of various piperidine-4-one derivatives.

Stereoselective Synthesis Techniques

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Synthesis: Asymmetric synthesis aims to create chiral molecules with a specific stereochemistry. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. Numerous asymmetric syntheses of piperidine derivatives have been reported, often employing catalytic methods. researchgate.netyoutube.comgoogleapis.com For example, copper-catalyzed asymmetric cyclizative aminoboration has been used to produce chiral 2,3-cis-disubstituted piperidines.

Chiral Pool Synthesis: Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. This approach allows for the transfer of chirality from the starting material to the final product. For example, chiral piperidines can be synthesized from chiral aziridines derived from amino acids. The resolution of racemic mixtures, for instance using chiral acids like dibenzoyl-l-tartaric acid, is another method to obtain enantiomerically pure piperidine precursors.

Enantioselective Catalysis: Enantioselective catalysis is a powerful strategy for the asymmetric synthesis of piperidines. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. Rhodium, iridium, and copper complexes with chiral ligands have been shown to be effective in the enantioselective synthesis of various piperidine derivatives. youtube.comgoogleapis.com

Data Tables

Table 1: Examples of Catalytic Strategies in Piperidine Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Product Type | Reference(s) |

| Transition Metal | Rhodium Complex | Asymmetric Reductive Heck | 3-Substituted Tetrahydropyridines | youtube.comgoogleapis.com |

| Transition Metal | Palladium Complex | N-Arylation | N-Aryl Piperidines | beilstein-journals.org |

| Transition Metal | Gold/Copper Co-catalyst | Hydroamination-Semipinacol | Substituted Piperidines | nih.gov |

| Organocatalyst | O-TMS Diphenylprolinol | Domino Michael/Aminalization | Polysubstituted Piperidines | researchgate.netresearchgate.net |

| Photoredox Catalyst | Iridium(III) Complex | α-Amino C-H Arylation | α-Arylated Piperidines | whiterose.ac.uknih.govlgcstandards.com |

Table 2: Multicomponent and Cascade Reactions for Piperidine Synthesis

| Reaction Name | Key Features | Product Type | Reference(s) |

| Ugi Reaction | Four-component reaction | 4-Aminopiperidine-4-carboxylic acid derivatives | chemspider.comresearchgate.netresearchgate.net |

| Radical-Mediated Cyclization | Formation of cyclic systems via radical intermediates | 2,4-Disubstituted Piperidines | escholarship.orgmedihealthpedia.com |

| Mannich Condensation | Three-component condensation | β-Amino carbonyl compounds (piperidone precursors) |

Table 3: Stereoselective Synthesis Techniques for Piperidines

| Technique | Approach | Example Application | Reference(s) |

| Asymmetric Synthesis | Use of chiral catalysts (e.g., Copper) | Synthesis of chiral 2,3-cis-disubstituted piperidines | |

| Chiral Pool Synthesis | Use of chiral starting materials (e.g., aziridines) | Synthesis of chiral piperidines | |

| Enantioselective Catalysis | Use of chiral ligands with transition metals (e.g., Rhodium) | Enantioselective synthesis of piperidine derivatives | youtube.comgoogleapis.com |

Applications of Flow Chemistry in Continuous-Flow Synthesis of Piperidine Scaffolds

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of piperidine scaffolds, offering significant advantages over traditional batch processing. rsc.org These benefits include enhanced reaction control, improved safety profiles when handling hazardous intermediates, and superior scalability. nih.govmdpi.com The application of flow chemistry is particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive organolithium species or explosive intermediates like ethyl diazoacetate. nih.govresearchgate.net

A notable application is the rapid and highly diastereoselective synthesis of functionalized piperidines. acs.org For instance, a continuous-flow protocol utilizing readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed to produce a variety of α-substituted piperidines. This method consistently achieves high yields (typically >80%) and excellent diastereomeric ratios (>90:10) within minutes, showcasing the efficiency of flow processing. acs.org The scalability of such flow processes allows for the efficient production of drug precursors, highlighting its industrial utility. acs.orgorganic-chemistry.org

Flow chemistry platforms are also instrumental in reaction discovery, enabling processes that are otherwise unfeasible. rsc.org By precisely controlling temperature, pressure, and residence time, flow reactors can facilitate reactions with thermally sensitive intermediates, leading to new molecular assembly opportunities. rsc.orgnih.gov For example, the synthesis of 1,4-dihydropyridines has been achieved using a microflow system, demonstrating the versatility of this technology. nih.gov The integration of techniques like microwave irradiation or ultrasonication with flow reactors further expands the synthetic possibilities. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Piperidine Scaffolds

| Parameter | Batch Synthesis | Continuous-Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | acs.org |

| Scalability | Often challenging, issues with heat transfer | Seamless, linear scalability | nih.govacs.org |

| Safety | Higher risk with hazardous reagents/intermediates | Enhanced safety, small reaction volumes | researchgate.net |

| Process Control | Limited control over temperature/mixing gradients | Precise control over reaction parameters | rsc.orgmdpi.com |

| Yield & Selectivity | Can be lower due to side reactions | Often higher due to superior control | acs.org |

Chemical Reactivity and Functional Group Interconversions of this compound Derivatives

Reactions at the Ester Moiety (e.g., hydrolysis, transesterification, reduction to aldehydes or alcohols)

The ester group of this compound is a versatile handle for various chemical transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or alkaline conditions. chemguide.co.uk Alkaline hydrolysis, often referred to as saponification, is typically performed by heating the ester under reflux with a dilute alkali such as sodium hydroxide. chemguide.co.uk This reaction is generally irreversible and proceeds to completion. Acid-catalyzed hydrolysis, using a dilute mineral acid like HCl or H₂SO₄, is a reversible process requiring an excess of water to drive the reaction toward the carboxylic acid product. chemguide.co.uk In the synthesis of remifentanil precursors, the hydrolysis of a related anilino-ester was achieved using a mixture of acetic acid and hydrochloric acid. researchgate.net

Transesterification: This process involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and reaction conditions are manipulated (e.g., by using the desired alcohol as a solvent) to favor the formation of the new ester.

Reduction to Aldehydes or Alcohols: The ester moiety can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. harvard.edulibretexts.orglibretexts.org This transformation is common in the synthesis of piperidine-based ligands and pharmaceuticals, where the resulting hydroxymethyl group can be further functionalized. nih.gov For example, the LiAlH₄ reduction of N-alkylated piperidine esters provides the corresponding primary alcohols in good yield. nih.gov Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but can be used in combination with additives like cobalt(II) chloride to achieve this transformation. organic-chemistry.org

Reduction to Aldehydes: The partial reduction of an ester to an aldehyde requires milder, more selective reducing agents. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose, with the reaction typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.org Another approach involves modifying LiAlH₄, such as using lithium tri-tert-butoxyaluminohydride, which is less reactive and allows for the isolation of the aldehyde intermediate. libretexts.org A two-step method involves reacting the parent carboxylic acid with an alkyl chloroformate, followed by reduction with sodium borohydride, which can be controlled to yield either the aldehyde or the alcohol. google.com

Transformations of the Piperidine Ring and N-phenyl Substituent

The piperidine ring and its N-phenyl substituent can undergo various chemical transformations, although the N-phenylpiperidine core is relatively stable.

Transformations of the Piperidine Ring: While the saturated piperidine ring is generally robust, functional groups on the ring can be manipulated. For instance, in the synthesis of certain σ₁ receptor ligands, a secondary amine on the piperidine ring was reductively alkylated using formaldehyde (B43269) or acetaldehyde (B116499) with sodium triacetoxyborohydride (B8407120) as the reducing agent. nih.gov The synthesis of piperidines can sometimes be reversed or modified. For example, a strategy for synthesizing N-aryl piperidines involves a ring-opening, ring-closing sequence via Zincke imine intermediates, which suggests the C-N bonds within the ring can be cleaved under specific conditions. chemrxiv.org

Transformations of the N-phenyl Substituent: The N-phenyl bond is generally stable; however, N-debenzylation (cleavage of an N-benzyl group) is a common transformation in related piperidine syntheses, often achieved via catalytic hydrogenation using palladium on carbon (Pd/C). researchgate.net This suggests that while the N-phenyl bond is stronger than an N-benzyl bond, cleavage may be possible under harsh reductive conditions. The aromatic ring of the N-phenyl group can potentially undergo electrophilic substitution, though the nitrogen atom's electron-donating character is delocalized, and its basicity can lead to complexation with Lewis acid catalysts.

Formation and Characterization of Charge-Transfer Complexes involving Piperidine N-donors

Piperidine and its derivatives, possessing a nitrogen atom with a lone pair of electrons, can act as effective n-donors in the formation of charge-transfer (CT) complexes. bohrium.com These complexes form through the interaction of an electron donor (the piperidine) and an electron acceptor. The resulting complexes exhibit characteristic CT absorption bands in their electronic spectra, which are not present in the spectra of the individual components. rsc.org

Studies on various piperidine derivatives have been conducted with both σ-acceptors (like iodine) and π-acceptors (like chloranil, DDQ, and TCNQ).

Formation: The complexes are typically formed by mixing the piperidine donor and the acceptor in a suitable solvent, such as chloroform. bohrium.com The stoichiometry of the resulting complex can vary depending on the specific donor and acceptor pair. For example, 4-methylpiperidine (B120128) forms complexes with formulas [(4MP)I]⁺I₃⁻ with iodine and [(4MP)(DDQ)₂] with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). In some cases, the initial CT interaction is followed by a chemical reaction, as seen with TCNQ, which can lead to N-substitution on the piperidine ring.

Characterization: These CT complexes are characterized using several analytical techniques:

UV-Vis Spectrophotometry: This is the primary method for identifying the CT band and studying the kinetics of complex formation. bohrium.com

Infrared (IR) Spectroscopy: Provides information on the structural changes upon complexation.

Elemental and Thermal Analysis: Used to determine the stoichiometry and thermal stability of the isolated solid complexes.

The kinetic and thermodynamic parameters of these interactions can be determined from spectrophotometric data. These include the formation constant (K_CT), molar extinction coefficient (ε_CT), and free energy change (ΔG⁰), which provide quantitative measures of the complex's stability. The rate of formation of these complexes has been shown to correlate with the pKa values of the piperidine donors. bohrium.com

Table 2: Examples of Charge-Transfer Complexes with Piperidine Donors

| Piperidine Donor | Acceptor | Solvent | Resulting Complex/Product | Reference |

|---|---|---|---|---|

| Piperidine (PD) | Chloranil (CA) | Chloroform | 1:1 CT Complex | bohrium.com |

| 4-(aminomethyl) piperidine (4AMP) | Iodine (I₂) | Chloroform | [(4AMP)I]⁺I₃⁻ | |

| 4-(aminomethyl) piperidine (4AMP) | DDQ | Chloroform | [(4AMP)(DDQ)₂] | |

| 4-methylpiperidine (4MP) | TBCHD | Chloroform | [(4MP)(TBCHD)] | |

| 1-methylpiperidine (1MP) | TCNQ | Chloroform | N-substitution product (TCPQDM) |

Spectroscopic and Structural Elucidation of Ethyl 1 Phenylpiperidine 4 Carboxylate and Its Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information regarding the carbon-hydrogen framework, molecular weight, fragmentation, and functional groups present in Ethyl 1-phenylpiperidine-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR) for Structural Assignment

NMR spectroscopy is a powerful tool for delineating the precise structure of this compound. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For a typical N-substituted ethyl piperidine-4-carboxylate, the signals for the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons appear as a quartet and a triplet, respectively. The protons on the piperidine (B6355638) ring exhibit complex splitting patterns in the aliphatic region, while the protons of the N-phenyl group are found in the aromatic region (typically δ 6.8-7.5 ppm). In related N-substituted piperidine-4-carboxylic acid derivatives, the axial and equatorial protons on the piperidine ring are distinct, with equatorial protons generally appearing at a lower field (e.g., δ ~3.4 ppm) compared to axial protons (e.g., δ ~3.2 ppm) due to anisotropic effects. researchgate.net

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the ester group is characteristically found at a low field (δ ~170-175 ppm). wisc.edu Carbons of the phenyl group appear in the aromatic region (δ ~115-150 ppm). The carbons of the piperidine ring and the ethyl group resonate in the upfield aliphatic region. organicchemistrydata.org The specific chemical shifts provide insight into the electronic environment of each carbon atom.

Interactive Data Table: Typical NMR Chemical Shifts for this compound Structure Note: These are approximate chemical shift ranges based on analogous structures. Actual values can vary with solvent and other experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl C-1' (ipso) | - | ~145-150 |

| Phenyl C-2'/6' (ortho) | ~6.9-7.1 | ~115-120 |

| Phenyl C-3'/5' (meta) | ~7.2-7.4 | ~128-130 |

| Phenyl C-4' (para) | ~6.8-7.0 | ~118-122 |

| Piperidine C-2/6 | ~3.1-3.8 | ~48-55 |

| Piperidine C-3/5 | ~1.8-2.2 | ~25-30 |

| Piperidine C-4 | ~2.4-2.8 | ~40-45 |

| Ester C=O | - | ~173-176 |

| Ester -OCH₂CH₃ | ~4.1-4.2 (quartet) | ~60-62 |

| Ester -OCH₂CH₃ | ~1.2-1.3 (triplet) | ~13-15 |

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish definitive correlations between protons and carbons, confirming the structural assignment.

Mass Spectrometry (MS, HRMS, EIMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (Molecular Weight: 247.33 g/mol ), Electron Ionization Mass Spectrometry (EIMS) would be expected to show a molecular ion peak (M⁺) at m/z 247. sigmaaldrich.com

The fragmentation of the molecular ion is dictated by the functional groups present. Key fragmentation pathways for this molecule include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, a common pathway for amines. libretexts.org This can lead to the loss of radicals and the formation of stable iminium ions.

Ester Fragmentation: Esters typically fragment via cleavage of the C-O bond, leading to the loss of the alkoxy group (-OC₂H₅, 45 u), or through rearrangements like the McLafferty rearrangement if the structure allows. libretexts.orgmiamioh.edu

Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage to produce various charged fragments. A common fragmentation for 4-substituted piperidines involves cleavage to form ions retaining the substituent. chemicalbook.comnist.gov For instance, cleavage of the ring could lead to fragments containing the phenyl and carboxylate groups.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn confirms the elemental composition. For the related compound Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, predicted HRMS data shows adducts such as [M+H]⁺ and [M+Na]⁺. uni.lu

Interactive Data Table: Predicted EIMS Fragmentation for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 247 | [C₁₅H₂₁NO₂]⁺ | Molecular Ion (M⁺) |

| 202 | [M - OC₂H₅]⁺ | Loss of ethoxy radical from ester |

| 174 | [M - COOC₂H₅]⁺ | Loss of ethoxycarbonyl radical |

| 146 | [C₉H₁₂N]⁺ | Piperidine ring fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the key characteristic absorption bands are:

C=O Stretch: A strong absorption band between 1735-1750 cm⁻¹ is indicative of the carbonyl group in the saturated ester. cdnsciencepub.com

C-O Stretch: A strong band for the ester C-O bond is expected in the 1150-1250 cm⁻¹ region.

C-N Stretch: The stretching vibration for the tertiary amine C-N bond typically appears in the 1020-1250 cm⁻¹ range.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching absorptions for the phenyl ring appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1735 - 1750 | Strong |

| Ester (C-O) | Stretch | 1150 - 1250 | Strong |

| Tertiary Amine (C-N) | Stretch | 1020 - 1250 | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium |

UV-Vis-NIR Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. The phenyl group in this compound is the primary chromophore. It is expected to exhibit characteristic π → π* transitions, typically seen as a strong absorption band (E-band) around 200-210 nm and a weaker, fine-structured band (B-band) around 250-270 nm. rsc.org

Stereochemical and Conformational Analysis of the Piperidine Ring System

Gas-Phase Electron Diffraction Studies for Conformational Preferences

Analysis of Conformational Isomerism (e.g., Chair-Equatorial, Chair-Axial, Twist-Boat Forms)

The six-membered piperidine ring predominantly exists in a chair conformation, which minimizes angle and torsional strain. However, other forms like the twist-boat are also possible.

Chair Conformation: This is the most stable conformation. For a 4-substituted piperidine like the title compound, the substituent (the ethyl carboxylate group) can occupy either an equatorial or an axial position. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C-2 and C-6 positions. Therefore, the most stable conformer of this compound is expected to be the chair form with the ethyl 4-carboxylate group in the equatorial position.

Twist-Boat Conformation: The twist-boat conformation is typically higher in energy than the chair form. For N-acylpiperidines, which share some electronic similarities with N-arylpiperidines, the twist-boat conformation is calculated to be about 1.5 kcal/mol less favorable than the most stable chair form. nih.gov This energy difference suggests that the twist-boat conformer exists in a very low population at room temperature.

Investigation of Nitrogen Inversion Dynamics in N-phenylpiperidine Derivatives

The conformational dynamics of N-phenylpiperidine derivatives are of significant interest, with nitrogen inversion being a key intramolecular process. This inversion refers to the switching of the phenyl group between axial (Ax) and equatorial (Eq) positions relative to the piperidine ring. This dynamic process can be investigated using both computational chemistry and experimental techniques like variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. osti.govnih.gov

Computational studies, such as Potential Energy Surface (PES) scans, have been employed to explore the energy landscape of this inversion. For instance, in the case of 1-phenylpiperidin-4-one, a close analogue, the energy barrier for nitrogen inversion is relatively low. osti.gov Calculations have shown this barrier to be in the range of 1.5 to 3.2 kcal/mol. osti.gov The transition state for this inversion has been identified at a C7-N-C4 angle of approximately 155°, characterized by a single imaginary frequency. osti.gov In the course of the inversion from the axial to the transition state structure, a jump of the phenyl group can occur to avoid steric hindrance between the hydrogen atoms of the two rings. osti.gov

The relative stability of the conformers is a crucial aspect of these studies. In 1-phenylpiperidin-4-one, the conformer with the phenyl group in the equatorial position (Eq) is more stable than the axial (Ax) conformer. osti.gov The pyramidality at the nitrogen atom, indicated by the sum of the CNC bond angles, increases from the Ax to the Eq conformer, suggesting a change from sp2 towards sp3 hybridization. osti.gov

Experimental validation and study of these dynamics often rely on NMR spectroscopy. libretexts.org For N-substituted piperidines, the rate of rotation around the N-C(aryl) bond can be sufficiently slow at low temperatures to be observed on the NMR timescale. nih.govacs.org By monitoring the coalescence of specific proton signals in the ¹H NMR spectrum as the temperature is varied, the energy barriers for these conformational changes can be calculated. nih.govacs.orgresearchgate.net For example, in a study of N-Boc-2-aryl-4-methylenepiperidines, the coalescence of the benzylic proton signals at approximately 253 K indicated a rapid rotation of the N-Boc group under the reaction conditions. nih.govacs.org This principle is analogous to the study of ring inversion in piperazine (B1678402) derivatives, where activation energy barriers have been calculated from coalescence points in ¹H NMR spectra. researchgate.net

Table 1: Calculated Nitrogen Inversion Barriers for 1-phenylpiperidin-4-one This table presents data on the energy barriers for the nitrogen inversion process in 1-phenylpiperidin-4-one, an analogue of this compound, as determined by different computational methods.

| Computational Method | Inversion Barrier (kcal/mol) |

| M06-2X/cc-pVTZ | 1.5 |

| MP2/6-311G** | 3.2 |

Chromatographic and Other Purity Assessment Methodologies

The purity assessment of this compound (also known as norpethidine) and its analogues is critical for research and pharmaceutical applications. sigmaaldrich.comadlitipbulteni.com A variety of analytical methods, primarily chromatographic techniques, are employed for this purpose. These methods are designed to separate the main compound from any impurities, starting materials, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique. For related compounds like ethyl 1-(3-oxo-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate, a reverse-phase (RP) HPLC method can be utilized. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) , often coupled with tandem mass spectrometry (UPLC-MS/MS), offers a rapid and highly sensitive method for the determination of norpethidine. nih.gov A validated UPLC-MS/MS method for the simultaneous determination of pethidine and norpethidine in biological matrices has been developed, demonstrating high precision and accuracy within established guidelines. nih.gov Such methods typically have a wide linear range and low limits of quantitation (LOQ), for instance, an LOQ of 9 ng/mL for norpethidine has been reported. nih.gov

Gas Chromatography (GC) , frequently paired with a mass spectrometer (GC-MS), is another powerful tool for the analysis of piperidine derivatives. oup.comnist.gov For quantitative analysis, a GC system may be equipped with a nitrogen-phosphorus detector (NPD) or a mass detector operated in scan mode. oup.com The identification of compounds is achieved by comparing their retention times and mass spectra with those of known standards. oup.comresearchgate.net The Kovats retention index is a standardized measure used in GC to help identify compounds. For ethyl 4-phenylpiperidine-4-carboxylate, a standard non-polar Kovats retention index has been reported across multiple measurements, with values around 1740-1775. nih.gov

Mass Spectrometry (MS) provides crucial structural information and is integral to purity assessment, especially when coupled with a chromatographic inlet (GC-MS or LC-MS). nih.gov The mass spectrum of this compound is available in databases like the NIST Chemistry WebBook. nist.gov Analysis of the fragmentation patterns in the mass spectrum helps in the structural confirmation of the target compound and the identification of unknown impurities. caymanchem.com For example, in the mass spectrum of a related intermediate, prominent ions included the molecular ion (m/z 333), the [C6H5-CH2-NC5H7]+ ion (m/z 172), and the [C6H5-CH2]+ ion (m/z 91). oup.com

Table 2: Exemplary Chromatographic Conditions for Piperidine Derivative Analysis This table summarizes typical parameters for different chromatographic methods used in the analysis of this compound and related compounds.

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Reference |

| GC-MS | WCOT fused-silica CP-Sil-5CB-MS capillary column (25 m x 0.25-mm i.d.) | Carrier Gas: Helium | Mass Spectrometer (MS) | oup.com |

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | UV, MS (with formic acid) | sielc.com |

| UPLC-MS/MS | Not specified | Not specified | Tandem Mass Spectrometer | nih.gov |

Computational and Theoretical Investigations of Ethyl 1 Phenylpiperidine 4 Carboxylate and Piperidine Derivatives

Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Reaction Pathways

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular geometries, electron distribution, and the feasibility of chemical reactions.

Density Functional Theory (DFT) has become a popular method for studying piperidine (B6355638) derivatives due to its balance of accuracy and computational cost. It is used to optimize molecular geometries and analyze electronic properties. For instance, studies on related heterocyclic systems use DFT to compare calculated structures with those determined by X-ray crystallography, often finding good agreement. jksus.orgnih.gov

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. espublisher.com A large energy gap suggests high stability, while a small gap indicates higher reactivity. espublisher.com For example, in a study on 1,5-benzodiazepine derivatives, the HOMO-LUMO gap was calculated to be around 3.88 eV for the parent compound, indicating good kinetic stability. espublisher.com Natural Bond Orbital (NBO) analysis is another DFT-based technique used to study charge delocalization and donor-acceptor interactions within the molecule. nih.govscilit.com

The molecular electrostatic potential (MEP) surface can also be calculated using DFT. The MEP map identifies the electrophilic and nucleophilic sites on a molecule, which are crucial for understanding intermolecular interactions, such as how a ligand might interact with a biological target. jksus.org

Table 1: Examples of DFT Applications in Analyzing Heterocyclic Compounds

| Computational Method | Analyzed Property | Finding/Application | Reference |

|---|---|---|---|

| DFT (B3LYP/6-311+G(2d,p)) | Geometry Optimization, HOMO-LUMO Analysis | Optimized structure compared with experimental data; HOMO-LUMO gap used to assess stability. | nih.gov |

| DFT (B3LYP-D, WB97XD) | Geometry Optimization, MEP, NBO Analysis | Reproduced bond lengths and angles accurately; identified nucleophilic and electrophilic sites for hydrogen bonding. | jksus.orgscilit.com |

| TD-DFT | Excited States, Absorption Spectra | Calculated UV-visible absorption peaks, typically arising from π-π* transitions. | espublisher.com |

Beyond DFT, other quantum methods are employed to study piperidine derivatives. Ab initio methods, such as the Møller-Plesset second-order perturbation theory (MP2), offer a higher level of theory and can be more accurate for certain systems, though they are more computationally demanding. researchgate.net MP2 calculations have been used to investigate the conformational preferences of piperidine and its substituted derivatives. For instance, studies have used MP2/6-31G(d) to determine that for N-methylpiperidine, an equatorially placed methyl group is energetically favored over an axial one. researchgate.net The G3(MP2)-RAD method, a high-accuracy composite model, has been specifically used to study the reaction mechanisms of piperidine radicals, such as hydrogen migration. acs.org

Semi-empirical methods, like AM1, PM3, and RM1, provide a faster, though less accurate, alternative. These methods are useful for initial screenings of large numbers of compounds. They have been applied to calculate the spatial, electronic, and energy characteristics of piperidine derivatives to establish their thermodynamic stability and identify potential nucleophilic reaction centers. chemjournal.kz

Table 2: Application of Ab Initio and Semi-Empirical Methods to Piperidine Derivatives

| Method | System Studied | Key Finding | Reference |

|---|---|---|---|

| MP2/6-31G(d) | N-methylpiperidine | The equatorial conformation of the methyl group is more stable than the axial one. | researchgate.net |

| G3(MP2)-RAD | Piperidine radicals | Identified the most feasible hydrogen migration pathways in the gas phase. | acs.org |

| AM1, PM3, RM1 | Various piperidine derivatives | Calculated enthalpies of formation to determine thermodynamic stability and identified nucleophilic centers. | chemjournal.kz |

Computational methods are invaluable for elucidating reaction mechanisms and predicting their feasibility. By calculating the potential energy surface, researchers can identify transition states and determine the activation energies (energy barriers) for different reaction pathways. rsc.orgekb.eg

For example, a quantum chemical study on the synthesis of pyrrolidinedione derivatives successfully mapped the energy barriers for each stage of the reaction, including Michael addition, a Nef-type rearrangement, and cyclization. rsc.org This type of analysis helps in understanding reaction conditions and potential by-products. Similarly, studies on piperidine radicals have computationally explored the mechanisms of rearrangements, finding that factors like protonation and the presence of solvent molecules can significantly alter the most favorable reaction pathway. acs.org The calculation of thermodynamic properties, such as the enthalpy of formation (ΔHf), allows for the comparison of the relative stability of different isomers or compounds. chemjournal.kz

Molecular Modeling and Simulation Techniques for Ligand-Target Interactions

To understand how a molecule like ethyl 1-phenylpiperidine-4-carboxylate might exert a biological effect, it is crucial to study its interaction with protein targets. Molecular modeling techniques are central to this effort.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor's active site. mdpi.comnih.gov This method scores different binding poses to estimate the binding affinity, often expressed as a binding energy (kcal/mol). acgpubs.orgacgpubs.org

Docking studies have been widely applied to piperidine derivatives to explore their potential as inhibitors of various enzymes or as ligands for receptors. For instance, derivatives of ethyl 4-aminopiperidine-1-carboxylate were docked into the active site of human acetylcholinesterase (hAChE). acgpubs.orgacgpubs.org The results showed that some derivatives had calculated binding energies comparable to or even better than the known inhibitor Tacrine, suggesting they could be potent hAChE inhibitors. acgpubs.orgacgpubs.org Similarly, docking simulations have been used to rationalize the sigma-1 receptor affinity of various piperidine-based compounds and to guide the structural modifications needed to improve binding. nih.govnih.gov

Table 3: Examples of Molecular Docking Studies with Piperidine Derivatives

| Compound Class | Protein Target | Key Finding from Docking | Reference |

|---|---|---|---|

| Ethyl 4-aminopiperidine-1-carboxylate Schiff bases | Human Acetylcholinesterase (hAChE) | Compound 16 showed a higher predicted binding energy (-7.52 kcal/mol) than the reference drug Tacrine (-7.48 kcal/mol). | acgpubs.orgacgpubs.org |

| Piperidine-based compounds | Sigma-1 Receptor (S1R) | Identified key hydrophobic and electrostatic interactions responsible for high binding affinity. | nih.gov |

| Benzimidazole-piperidine hybrids | Acetylcholinesterase (AChE) | Used to predict binding modes for potential anti-Alzheimer agents. | mdpi.com |

| 1-Arylsulfonyl-4-phenylpiperazine derivatives | α-glucosidase | Supported enzyme inhibition assays by modeling ligand-enzyme interactions. | researchgate.net |

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of the ligand in the binding pocket and the flexibility of the protein itself. nih.govresearchgate.net

MD simulations are often used to refine the results of docking studies. nih.gov By simulating the ligand-protein complex in a biological environment (e.g., surrounded by water molecules) for hundreds of nanoseconds, researchers can assess the stability of the predicted binding pose. nih.gov These simulations can reveal which specific amino acid residues form stable and frequent interactions (like hydrogen bonds or hydrophobic contacts) with the ligand over time. nih.govnih.gov For example, MD simulations were used to confirm the stability of piperidine-containing hydrazone derivatives in the active sites of cholinesterase enzymes and to identify the key interactions that anchor the ligand. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.net These models are foundational in computational drug design, allowing researchers to predict the efficacy and characteristics of unsynthesized molecules. researchgate.netmdpi.com The basic principle relies on the idea that the structure of a molecule dictates its function, a relationship that can be modeled using statistical methods and molecular descriptors. researchgate.net

The development of predictive QSAR models is a cornerstone of lead optimization. For piperidine derivatives, QSAR studies have been instrumental in identifying structural features that govern their therapeutic effects. These models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activities. utm.my

A notable application involves a series of piperidine-derived non-urea inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in blood pressure regulation and inflammation. jetir.org Researchers developed 2D-QSAR models using multiple linear regression (MLR) to establish a strong correlation between various topological descriptors and the inhibitory activity of these compounds. jetir.org Such models guide the structural modification of lead compounds to enhance their potency. jetir.org Similarly, QSAR studies have been performed on other piperidine derivatives to understand their analgesic activity and their antagonistic effects on receptors like the histamine (B1213489) H₃ and sigma-1 (σ₁) receptors. nih.govnih.gov The development of these predictive models is a multi-step process that includes careful data set selection, descriptor calculation, feature selection, model building using techniques like MLR or machine learning, and rigorous validation. utm.my

Table 1: Examples of QSAR Models for Piperidine Derivatives

| Derivative Class | Target Biological Activity | Modeling Technique | Key Finding | Reference |

|---|---|---|---|---|

| Amide-based piperidines | Soluble Epoxide Hydrolase (sEH) Inhibition | Multiple Linear Regression (MLR) | Established a strong correlation between topological descriptors and sEH inhibitory activity, guiding lead optimization. | jetir.org |

| General piperidine derivatives | Analgesic Activity | QSAR Analysis | Identified structural requirements for analgesic effects within the piperidine scaffold. | nih.gov |

| Piperidine-based antagonists | Histamine H₃ / Sigma-1 (σ₁) Receptor Binding | Structure-Activity Relationship (SAR) | Defined the piperidine ring as a critical structural element for dual-receptor activity. | nih.gov |

Beyond efficacy, a drug candidate's success is critically dependent on its ADME profile, which describes its journey through the body. researchgate.net Poor ADME properties are a major cause of failure in drug development. In silico ADME modeling predicts these characteristics from a molecule's structure, allowing for early-stage screening and filtering of compounds that are likely to fail. researchgate.netnih.gov These computational models evaluate key descriptors such as molecular weight, lipophilicity (ClogP), polar surface area, and hydrogen bond counts to forecast a compound's behavior. researchgate.net

For instance, a study on a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, evaluated as potential anti-cancer agents, included a comprehensive in silico ADMET (ADME and Toxicity) prediction. nih.gov The models predicted properties such as human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. nih.gov The results suggested that the synthesized piperidine compounds possessed favorable, drug-like ADME profiles, indicating good potential for oral absorption and appropriate distribution. nih.gov The ability to generate these predictions before committing to costly and time-consuming experimental studies is a significant advantage of computational modeling. researchgate.net

Table 2: Predicted ADMET Properties for 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones

| ADME Parameter | Predicted Level/Value | Interpretation | Reference |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Good | The compounds are likely to be well-absorbed after oral administration. | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be non-penetrant | The compounds are less likely to cross into the central nervous system, which can be desirable to avoid CNS side effects. | nih.gov |

| Hepatotoxicity | Predicted to be non-toxic | The compounds show a low likelihood of causing liver damage. | nih.gov |

Bioinformatic and Chemoinformatic Approaches for Target Identification and Biological Activity Spectrum Prediction

Identifying the molecular targets of a compound and predicting its full range of biological effects are crucial steps in drug discovery and understanding potential side effects. nih.govnih.gov Bioinformatic and chemoinformatic tools leverage vast biological and chemical databases to make these predictions. nih.gov By comparing the structure of a query molecule to those of compounds with known activities, these methods can generate hypotheses about its mechanism of action and therapeutic potential. clinmedkaz.orgclinmedkaz.org

For new piperidine derivatives, in silico tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have been used to identify likely protein targets and forecast their pharmacological effects. clinmedkaz.orgclinmedkaz.org Studies using these platforms have shown that novel piperidine derivatives are predicted to interact with a wide variety of targets, including enzymes, G-protein coupled receptors, transport systems, and ion channels. clinmedkaz.orgclinmedkaz.org Consequently, the predicted biological activity spectrum for this class is broad, suggesting potential applications in treating cancer, central nervous system disorders, and as local anesthetic or antiarrhythmic agents. clinmedkaz.org These predictive analyses provide a crucial preliminary assessment that helps direct further preclinical research. clinmedkaz.org The ability of chemoinformatics to process chemical information and machine learning to discern patterns has made these approaches vital for mining large compound libraries to design new drugs. nih.gov

Table 3: Predicted Targets and Activities for Piperidine Derivatives via Chemoinformatics

| Prediction Tool | Methodology | Predicted Target Classes | Predicted Therapeutic Areas | Reference |

|---|---|---|---|---|

| SwissTargetPrediction | Ligand-based target prediction based on 2D and 3D similarity to known ligands. | Enzymes, GPCRs, Ion Channels, Transporters, Nuclear Receptors | Oncology, Neurology, Cardiovascular Diseases | clinmedkaz.orgclinmedkaz.org |

| PASS Online | Predicts a broad spectrum of biological activities based on the structure of the compound. | Not target-specific, predicts activity types. | Anticancer, Local Anesthetic, Antiarrhythmic, Antimicrobial | clinmedkaz.orgclinmedkaz.org |

Pharmacological and Biological Activity Spectrum of Ethyl 1 Phenylpiperidine 4 Carboxylate Derivatives

Analgesic and Neuropharmacological Potential

The structural scaffold of ethyl 1-phenylpiperidine-4-carboxylate is closely related to pethidine, a well-known synthetic opioid analgesic. nih.gov This has prompted significant investigation into the analgesic and neuropharmacological properties of its derivatives.

Interaction with Monoamine Neurotransmitter Systems (e.g., re-uptake inhibition)

Derivatives of this compound have been shown to interact with monoamine neurotransmitter systems, which play a crucial role in mood regulation and pain perception. The primary mechanism of action for many of these compounds is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) re-uptake, with some also affecting dopamine (B1211576) (DA) re-uptake.

Rational drug design has been employed to develop 4-arylpiperazine carboxamides as potent monoamine neurotransmitter re-uptake inhibitors. nih.gov Studies on 4-benzylpiperidine (B145979) carboxamides have explored their potential as dual serotonin/norepinephrine re-uptake inhibitors (SNRIs) and even triple re-uptake inhibitors (TRIs). The selectivity of these compounds for different monoamine transporters is influenced by the length of the carbon linker between the nitrogen atom and the 4-benzylpiperidine core, as well as the nature of the aromatic substituents. biomolther.org For instance, altering the linker length in tetrazole derivatives of piperidine (B6355638) can shift a compound's profile from a dual re-uptake inhibitor to a triple re-uptake inhibitor. biomolther.org

Furthermore, research on 4-phenylpiperidine (B165713) derivatives has demonstrated their utilization by brain monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters. nih.gov The rate of oxidation by MAO-A and MAO-B is dependent on the substitution pattern on the piperidine ring. nih.gov Specifically, MAO-B preferentially oxidizes derivatives with substitutions at the 3rd position of the piperidine ring, while MAO-A favors those with substitutions at the 4th position. nih.gov

The table below summarizes the inhibitory activity of selected 4-benzylpiperidine carboxamide derivatives on monoamine transporters.

| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |

| 8f | 1.8 | 15.6 | 125 |

| 9 | 2.5 | 20.1 | 250 |

Data sourced from studies on 4-benzylpiperidine carboxamides and their inhibitory activities on serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. biomolther.org

Effects on Central Nervous System (CNS) Disorders (e.g., anxiolytic, anticonvulsant, antidepressant, antipsychotic)

The modulation of monoamine neurotransmitter systems by this compound derivatives underpins their potential therapeutic applications in a range of CNS disorders. The development of triple re-uptake inhibitors is of particular interest for treating depression, as they can enhance dopamine neurotransmission, an effect not typically achieved with conventional antidepressants. biomolther.org

Piperazine (B1678402) compounds, which share structural similarities, are recognized for their anxiolytic properties. nih.gov The anti-nociceptive effects of certain piperazine derivatives have been linked to the serotonergic pathway. nih.gov Furthermore, various psychotropic drugs, including those with structures related to piperidine, have been found to induce the expression of type II nitric oxide synthase (NOS) mRNA in the brain. nih.gov This suggests a potential mechanism through which these compounds could exert their effects in psychiatric disorders like depression and schizophrenia. nih.gov For example, long-term treatment with the antidepressant maprotiline (B82187) and the selective serotonin reuptake inhibitor fluvoxamine (B1237835) has been shown to increase type II NOS mRNA levels in the rat brain. nih.gov

Modulation of Ion Channels and Neuroreceptor Binding

The neuropharmacological effects of this compound derivatives also extend to their interaction with ion channels and neuroreceptors. For example, 4-benzylpiperidine carboxamides can influence dopamine signaling through the D2 receptor. biomolther.org The dopamine transporter (DAT) can inhibit the endocytosis of the D2 receptor, and pretreatment with a DAT inhibitor from the 4-benzylpiperidine carboxamide class can restore this process. biomolther.org This indicates that these compounds can have a significant impact on the signaling of monoamine neurotransmitters. biomolther.org

Anti-inflammatory and Immunomodulatory Activities

Beyond their neuropharmacological profile, derivatives of this compound have demonstrated notable anti-inflammatory and immunomodulatory properties.

Mechanisms of Action (e.g., NLRP3 inflammasome inhibition, lipoxygenase inhibition)

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines such as IL-1β. nih.govresearchgate.net Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. nih.govnih.gov Phenylpropanoic acid derivatives have shown potential as specific inhibitors of the NLRP3 inflammasome, capable of downregulating the proteins responsible for its activation and subsequently reducing the release of IL-1β. nih.gov

Another important mechanism is the inhibition of lipoxygenase (LOX) enzymes. For instance, a synthesized succinimide (B58015) derivative demonstrated significant inhibition of the 5-LOX enzyme, suggesting its potential as an anti-inflammatory agent. nih.gov The table below shows the 5-LOX inhibitory activity of a synthesized succinimide derivative.

| Concentration (μg/mL) | % Inhibition of 5-LOX |

| 1000 | 79.40 |

| 500 | 69.90 |

| 250 | 60.20 |

| 125 | 51.90 |

| 62.50 | 44.80 |

Data from a study on the anti-inflammatory potential of a synthesized succinimide derivative. nih.gov

Furthermore, some piperazine derivatives have been shown to reduce paw edema in animal models of inflammation, further highlighting the anti-inflammatory potential of this class of compounds. nih.gov

Antimicrobial and Antifungal Efficacy

Research has also explored the antimicrobial and antifungal properties of derivatives related to this compound. The phenylpiperazinyl group is a core component of various known antiviral, antibacterial, and antifungal agents. nih.gov

Derivatives of 3-phenylpiperidine-2,6-dione have been synthesized and tested for their antimicrobial activity. nih.gov These compounds have shown efficacy against both pathogenic bacterial species and fungal strains. nih.gov For example, short-chain p-substituted aryl piperazines have demonstrated activity against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The table below presents the minimum inhibitory concentration (MIC) of selected 3-phenylpiperidine-2,6-dione derivatives against various microbial strains.

| Compound | S. aureus MIC (μM) | P. aeruginosa MIC (μM) | C. albicans MIC (μM) |

| 3f (benzyl derivative) | >100 | >100 | >100 |

| 3g (fluorophenyl derivative) | >100 | >100 | >100 |

Data showing the antimicrobial and antifungal activity of synthesized 3-phenylpiperidine-2,6-dione derivatives. nih.gov While these specific derivatives showed limited activity, the broader class of piperidine and piperazine derivatives remains a promising area for the development of new antimicrobial agents.

Antineoplastic and Cytotoxic Mechanisms

Derivatives of the 1-phenylpiperidine-4-carboxylate framework have shown significant promise as anticancer agents. Their mechanisms of action often involve the disruption of fundamental cellular processes required for cancer cell proliferation and survival, including the inhibition of critical enzymes and signaling pathways, and direct cytotoxic effects on various cancer cell lines.

The anticancer activity of these derivatives is frequently linked to their ability to inhibit key enzymes that regulate cell growth, division, and metastasis.

Tubulin Polymerization Inhibition: A significant mechanism of action for several piperidine derivatives is the inhibition of tubulin polymerization. nih.govmdpi.com Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. mdpi.com For instance, a class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides was identified as potent tubulin inhibitors. nih.gov Similarly, certain 2-phenylquinoline-4-carboxamide (B4668241) derivatives, which share structural similarities, were found to disrupt mitotic spindle assembly and inhibit tubulin polymerization, with molecular docking studies confirming their interaction at the colchicine (B1669291) binding site of tubulin. researchgate.net

Kinase Inhibition: Many cellular signaling pathways that are hyperactive in cancer are driven by protein kinases. Piperidine-based compounds have been developed as inhibitors of these crucial enzymes.

VEGFR-2, ERK-2, and Abl-1 Kinases: A scaffold based on N-(2-aminoethyl)piperidine-4-carboxamide was explored for its potential as a multi-kinase inhibitor. nih.gov A representative compound from this series, 6b , was found to interact with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Extracellular signal-regulated kinase 2 (ERK-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl-1) kinase. nih.gov The biological activity of this compound is thought to stem from the combined inhibitory effects on these three kinases. nih.gov

p21-Activated Kinase 4 (PAK4): PAK4 is a serine/threonine kinase involved in cancer cell proliferation, survival, and metastasis. nih.gov Guided by structure-based optimization, indole (B1671886) derivatives incorporating a piperidine moiety have been developed as potent and selective PAK4 inhibitors, demonstrating the potential to mitigate cancer metastasis. nih.gov

The antineoplastic potential of this compound derivatives has been substantiated through numerous in vitro studies demonstrating their cytotoxic effects against a diverse panel of human cancer cell lines.

Novel pyrrolo[1,2-a]quinoxaline (B1220188) derivatives incorporating a substituted piperidine moiety have shown promising cytotoxic activity against several leukemia cell lines. nih.govarkat-usa.org Compounds such as 1a, 1e, 1g, and 1h were noted for their high activity against leukemia cells and lower toxicity toward normal human peripheral blood mononuclear cells (PBMNCs). nih.govarkat-usa.org

Derivatives have also been evaluated against solid tumor cell lines. For example, N-(2-aminoethyl)piperidine-4-carboxamide derivatives were tested against the human liver cancer cell line HepG2 and the chronic myelogenous leukemia cell line K562. nih.gov Compound 6b from this series showed an IC₅₀ value of 11.3 μM against HepG2 cells and a more potent IC₅₀ of 4.5 μM against K562 cells. nih.gov Furthermore, spiro-pyridine derivatives synthesized from an N-(ethyl benzoate) moiety demonstrated influential anticancer activity against Caco-2 (colon) cell lines. researchgate.net

The table below summarizes the cytotoxic activities of selected derivatives against various cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Pyrrolo[1,2-a]quinoxaline-piperidine | 1e | K562 (Leukemia) | Potent Activity | arkat-usa.org |

| Pyrrolo[1,2-a]quinoxaline-piperidine | 1g | U937 (Leukemia) | Most Active | arkat-usa.org |

| Pyrrolo[1,2-a]quinoxaline-piperidine | 1h | U937 (Leukemia) | Most Active | arkat-usa.org |

| N-(2-aminoethyl)piperidine-4-carboxamide | 6b | HepG2 (Liver) | 11.3 µM | nih.gov |

| N-(2-aminoethyl)piperidine-4-carboxamide | 6b | K562 (Leukemia) | 4.5 µM | nih.gov |

| Spiro-pyridine | Compound D | Caco-2 (Colon) | Potent Activity | researchgate.net |

| 2-phenylquinoline-4-carboxamide | 7b | SK-OV-3 (Ovarian) | 0.5 µM | researchgate.net |

| 2-phenylquinoline-4-carboxamide | 7b | HCT116 (Colon) | 0.2 µM | researchgate.net |

Enzyme Inhibition Studies (e.g., acetylcholinesterase, butyrylcholinesterase, glutathione (B108866) S-transferase)

Beyond their application in oncology, derivatives of this scaffold are potent inhibitors of cholinesterases, enzymes crucial in the pathology of Alzheimer's disease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive deficits. nih.gov Inhibiting AChE, the enzyme that degrades ACh, is a primary therapeutic strategy. nih.gov A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and found to be potent AChE inhibitors. nih.gov One compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) , exhibited an exceptionally low IC₅₀ value of 0.56 nM for AChE and showed an affinity 18,000 times greater for AChE than for BuChE. nih.gov Other studies on phenoxyethyl piperidine derivatives also identified compounds with high selectivity and mixed-type inhibition against AChE. nih.gov Some functionalized piperidines have been explored as dual-target inhibitors, with compound 21 (a different structure from the previously mentioned compound) showing a promising profile with good and selective activity against both BuChE and the serotonin transporter (SERT). nih.gov

Glutathione S-Transferase (GST) Inhibition: Glutathione S-transferases are a family of enzymes involved in detoxification and are often overexpressed in cancer, contributing to drug resistance. nih.gov While GSTP is a validated target for cancer therapy, and inhibitors like Telintra (Ezatiostat) have been developed, specific studies detailing the inhibition of GST by this compound derivatives were not prominent in the searched literature. nih.gov

The table below presents the inhibitory concentrations of selected piperidine derivatives against cholinesterases.

| Derivative Class | Compound | Enzyme | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 1-Benzylpiperidine | Compound 21 | AChE | 0.56 nM | nih.gov |

| 1-Benzylpiperidine | Compound 21 | BuChE | >10,000 nM | nih.gov |

| Phenoxyethyl piperidine | Compound 5c | AChE | 0.50 µM | nih.gov |

| Phenoxyethyl piperidine | Compound 7c | BuChE | 2.5 µM | nih.gov |

| Functionalized piperidine | Compound 19 | AChE | Moderately Potent | nih.gov |

| Functionalized piperidine | Compound 21 | BuChE | Good Activity | nih.gov |

Other Noteworthy Therapeutic Applications (e.g., antiviral, antimalarial, antihypertensive, anti-Alzheimer, anticoagulant)

The structural versatility of the piperidine core has enabled its application in a variety of other therapeutic contexts.

Anti-Alzheimer's Disease: As detailed in the section above, the potent inhibition of acetylcholinesterase and butyrylcholinesterase by numerous piperidine derivatives makes them highly relevant for the symptomatic treatment of Alzheimer's disease. nih.govnih.gov

Antimalarial Activity: Malaria remains a major global health issue, and new, effective drugs are urgently needed. arkat-usa.org Studies have shown that 1,4-disubstituted piperidine derivatives possess significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. arkat-usa.orgnih.govnih.gov In one study, derivatives were tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains. nih.govnih.gov Compounds 12d , 13b , and 12a showed activity in the nanomolar range, comparable or superior to the standard drug chloroquine. nih.gov Another study identified compound 11a as having a very high selectivity index, making it a promising candidate for further development. arkat-usa.org

Antihypertensive Activity: Research into piperazine derivatives, which are structurally related to piperidines, has revealed potential cardiovascular applications. One study of a 4-[(1-phenyl-1H-pyrazol-4-yl)methyl]1-piperazine carboxylic acid ethyl ester derivative (LQFM008 ) demonstrated dose-dependent hypotensive and antihypertensive effects in rats. nih.gov The mechanism appears to involve nitric oxide, 5-HT1A, and muscarinic receptors. nih.gov

Antiviral Activity: The HIV-1 capsid (CA) is a promising target for new antiviral drugs. nih.gov While research has focused on phenylalanine derivatives as HIV-1 CA inhibitors, demonstrating the utility of complex amine scaffolds in this area, specific studies on the antiviral activity of this compound derivatives were not identified in the search results. nih.gov

Anticoagulant Activity: While other heterocyclic compounds like 1,4-dihydropyridines have been screened for anticoagulant properties, no specific studies detailing this activity for this compound derivatives were found in the provided search results. nih.gov

Structure Activity Relationships Sar and Structure Property Relationships Spr in Ethyl 1 Phenylpiperidine 4 Carboxylate Analogues

Impact of Substituent Modifications on Pharmacological Efficacy and Selectivity

The therapeutic potential and receptor selectivity of ethyl 1-phenylpiperidine-4-carboxylate analogues are highly dependent on the nature and position of various substituents on the piperidine (B6355638) ring and its associated moieties.

The substituent on the piperidine nitrogen is a key determinant of the pharmacological activity and receptor selectivity of 4-phenylpiperidine (B165713) derivatives. acs.org In many classes of opioids, modifications to the N-substituent can modulate whether a compound acts as an agonist, an antagonist, or a partial agonist. acs.org For instance, while N-methyl analogues in series like morphine are typically pure agonists, replacing the methyl group with larger substituents such as N-allyl or N-cyclopropylmethyl often introduces antagonist properties. acs.org

In the context of 4-phenylpiperidine-4-carboxylates, replacing the N-methyl group of pethidine with groups containing ether linkages has been shown to increase analgesic potency. nih.gov Specific positions of the oxygen atom within these N-substituents are particularly beneficial, though the enhancing effects are not always additive, suggesting distinct modes of interaction. nih.gov For example, studies on N-substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines showed that an N-phenylpropyl substituent resulted in a compound that was significantly more potent at µ and δ opioid receptors compared to its N-methyl counterpart, with both acting as pure antagonists. acs.org The N-benzyl group is another common derivatization, as seen in compounds like ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, which has been studied for its analgesic effects. google.com

Research into a series of N-(1-benzylpiperidin-4-yl)arylacetamides demonstrated that these derivatives exhibit high affinity for sigma-1 (σ1) receptors. researchgate.net Comparative molecular field analysis of these analogues revealed that the electrostatic properties of substituents on the phenylacetamide aromatic ring were critical in influencing their binding to σ1 receptors. researchgate.net This highlights that derivatization of the N-substituent can shift the primary biological target of the 4-phenylpiperidine scaffold.

Table 1: Impact of N-Substituent Modification on Opioid Receptor Activity This table is interactive. You can sort and filter the data.

| Base Scaffold | N-Substituent | Resulting Activity Profile | Receptor Selectivity | Source |

|---|---|---|---|---|

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | -CH₃ | Pure Antagonist | - | acs.org |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | -CH₂CH₂CH₂-Ph | Pure Antagonist | 507-fold more potent at µ-receptor than N-methyl analogue | acs.org |

| 4-phenylpiperidine-4-carboxylate | -CH₃ (Pethidine) | Agonist | µ-opioid agonist | daneshyari.com |

| 4-phenylpiperidine-4-carboxylate | Oxygenated alkyl chains | Increased analgesic potency | - | nih.gov |

Modifications to the ester group at the C4 position and other substitutions on the piperidine and phenyl rings also play a significant role in defining the activity of these compounds. The core structure of ethyl 4-phenylpiperidine-4-carboxylate itself is also known as normeperidine or norpethidine. nih.govnist.gov

For ligands targeting opioid receptors, substitutions on the 4-phenyl ring are critical. A meta-hydroxyl group on the phenyl ring is a common feature in many potent opioid ligands, as it is thought to mimic the phenolic hydroxyl group of morphine. In a study of 4-(3-hydroxyphenyl)piperidines, the presence of this hydroxyl group was a key feature for opioid receptor interaction. acs.org Furthermore, introducing methyl groups at the 3- and 4-positions of the piperidine ring can significantly alter potency and selectivity. acs.org

Stereochemistry is a pivotal factor in the biological activity of chiral compounds, influencing everything from receptor binding to metabolic pathways. mdpi.comresearchgate.net For opioid receptor ligands, specific stereochemical configurations are often required for high-affinity binding and potent activity. guidetopharmacology.org The interaction between a ligand and its receptor is a highly specific three-dimensional event, and only isomers that are sterically and electronically complementary to the binding site will elicit a significant biological response. nih.gov

In a detailed study of the eight optically active isomers of ohmefentanyl, a potent µ-opioid agonist with a 3-methyl-4-piperidyl core, it was discovered that specific configurations were crucial for activity. nih.gov The results indicated that the 3R,4S configuration at the piperidine ring and the S configuration at the phenylethyl side chain were optimal for analgesic potency and inhibitory effects. nih.gov These specific isomers also exhibited the highest affinity and selectivity for the µ-opioid receptor. nih.gov This underscores the principle that different stereoisomers of the same compound can have vastly different pharmacological profiles, ranging from highly potent to virtually inactive. researchgate.net

The influence of stereochemistry extends beyond direct receptor interactions to affect drug transport and distribution. mdpi.com For some compounds, stereoselective uptake mechanisms can lead to significant differences in the observed biological activity between isomers, even if their direct affinity for the target protein is similar. mdpi.comresearchgate.net

Table 2: Stereochemical Influence on µ-Opioid Receptor Affinity for Ohmefentanyl Isomers This table is interactive. You can sort and filter the data.

| Isomer | Piperidine Ring Configuration | Side Chain Configuration | Relative Analgesic Potency | µ-Receptor Affinity (Ki) | Source |

|---|---|---|---|---|---|

| 1a | 3R, 4S | S | Highest | Lowest Ki (Highest Affinity) | nih.gov |

| 1b | 3R, 4S | R | High | Low Ki (High Affinity) | nih.gov |